molecular formula C21H20O4 B2783712 (Z)-2-(2-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one CAS No. 623117-45-3

(Z)-2-(2-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one

Cat. No. B2783712
CAS RN: 623117-45-3
M. Wt: 336.387
InChI Key: ILHQHCRJXQXPCX-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one, also known as EMBO, is a synthetic compound that has been widely studied for its potential applications in scientific research. EMBO is a benzofuran derivative that is known for its anti-inflammatory and antioxidant properties.

Mechanism of Action

(Z)-2-(2-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one exerts its pharmacological effects through the inhibition of various signaling pathways, including the NF-κB pathway, which is known to play a key role in inflammation and cancer. (Z)-2-(2-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress and cellular detoxification.
Biochemical and Physiological Effects:
(Z)-2-(2-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the suppression of oxidative stress, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (Z)-2-(2-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one in lab experiments is its potent anti-inflammatory and antioxidant properties, which make it a useful tool for studying the mechanisms of inflammation and oxidative stress. However, one of the limitations of using (Z)-2-(2-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on (Z)-2-(2-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one, including the development of new drug formulations and the investigation of its effects on various disease models. Additionally, further studies are needed to elucidate the precise mechanisms underlying its anti-inflammatory and antioxidant properties, as well as its potential applications in the treatment of cancer and neurodegenerative diseases.
In conclusion, (Z)-2-(2-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a synthetic compound that has shown great promise for its potential applications in scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand its mechanisms of action and potential applications in various disease models.

Synthesis Methods

(Z)-2-(2-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one can be synthesized through a multistep process that involves the reaction of 2-ethoxybenzaldehyde with 2-methylallyl bromide in the presence of potassium carbonate to form 2-ethoxy-3-(2-methylallyloxy)benzaldehyde. The resulting compound is then reacted with salicylaldehyde in the presence of sodium hydroxide to form the final product, (Z)-2-(2-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one.

Scientific Research Applications

(Z)-2-(2-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and molecular biology. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs and therapies.

properties

IUPAC Name

(2Z)-2-[(2-ethoxyphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-4-23-18-8-6-5-7-15(18)11-20-21(22)17-10-9-16(12-19(17)25-20)24-13-14(2)3/h5-12H,2,4,13H2,1,3H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHQHCRJXQXPCX-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one

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